Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate
Description
Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate is a tripodal ligand featuring a central nitrogen atom connected via methylene bridges to three 1H-benzimidazole moieties. Each benzimidazole unit is further linked to a pentanoate ethyl ester group. This compound belongs to a class of multidentate ligands designed for coordination chemistry, particularly in catalysis and radiopharmaceutical synthesis. Its structure enables chelation of metal ions (e.g., Cu²⁺), making it relevant for applications in click chemistry and positron emission tomography (PET) tracer development .
The ethyl ester groups confer lipophilicity, which contrasts with the water-soluble tripotassium salt derivative, tripotassium 5,5',5''-[2,2',2''-nitrilotris(methylene)tris(1H-benzimidazole-2,1-diyl)]tripentanoate hydrate ((BimC4A)₃), frequently cited in radiochemistry workflows .
Properties
CAS No. |
956299-56-2 |
|---|---|
Molecular Formula |
C45H57N7O6 |
Molecular Weight |
792.0 g/mol |
IUPAC Name |
ethyl 5-[2-[[bis[[1-(5-ethoxy-5-oxopentyl)benzimidazol-2-yl]methyl]amino]methyl]benzimidazol-1-yl]pentanoate |
InChI |
InChI=1S/C45H57N7O6/c1-4-56-43(53)25-13-16-28-50-37-22-10-7-19-34(37)46-40(50)31-49(32-41-47-35-20-8-11-23-38(35)51(41)29-17-14-26-44(54)57-5-2)33-42-48-36-21-9-12-24-39(36)52(42)30-18-15-27-45(55)58-6-3/h7-12,19-24H,4-6,13-18,25-33H2,1-3H3 |
InChI Key |
RWKPMARHPVSMQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCCCC(=O)OCC)CC5=NC6=CC=CC=C6N5CCCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives. For this compound, 5-substituted benzimidazole precursors are required.
Method A: Nitro Reduction-Cyclization
-
Step 1 : React 5-nitro-o-phenylenediamine with pentanoic acid in polyphosphoric acid (PPA) at 120°C for 6 hours to form 5-nitro-1H-benzimidazole.
-
Step 2 : Reduce the nitro group using Fe/HCl or catalytic hydrogenation (Pd/C, H₂) to yield 5-amino-1H-benzimidazole.
Method B: Direct Cyclocondensation
Table 1: Comparison of Benzimidazole Precursor Synthesis
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| A | PPA, 120°C, 6h | 78 | 95 |
| B | Microwave, ZnCl₂, 30min | 85 | 98 |
Nitrilotris(Methylene) Linkage Formation
The central nitrilotris(methylene) group is introduced via a Mannich-type reaction or nucleophilic substitution.
Method C: Mannich Reaction
-
React tris(2-aminoethyl)amine with three equivalents of 5-chloromethyl-1H-benzimidazole in dichloromethane.
-
Stir at 25°C for 24 hours to form the tris-benzimidazole intermediate.
Method D: Nucleophilic Substitution
Table 2: Linkage Formation Efficiency
| Method | Reaction Time (h) | Solvent | Yield (%) |
|---|---|---|---|
| C | 24 | CH₂Cl₂ | 65 |
| D | 12 | DMF | 72 |
Esterification of Pentanoic Acid Moieties
The final step involves converting carboxylic acid groups to ethyl esters.
Method E: Acid-Catalyzed Esterification
-
Reflux the tris-benzimidazole carboxylic acid with excess ethanol and H₂SO₄ (cat.) for 12 hours.
-
Yield : 88% after column chromatography (SiO₂, ethyl acetate/hexane).
Method F: Steglich Esterification
-
Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF.
-
Advantage : Avoids acidic conditions, preserving benzimidazole rings.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Industrial-Scale Considerations
Patents highlight optimized protocols for large-scale production:
Table 3: Scalability of Key Steps
| Step | Lab Scale (10g) | Pilot Scale (1kg) |
|---|---|---|
| Benzimidazole Formation | 85% yield | 82% yield |
| Esterification | 88% yield | 84% yield |
Chemical Reactions Analysis
Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole units, especially at the nitrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Coordination Chemistry
Ligand Properties
The compound functions as a tetradentate ligand due to its three imine nitrogen atoms and one central amine nitrogen. This allows it to form stable metal complexes with various transition metals, enhancing their solubility and reactivity. The tripodal structure of the ligand facilitates the formation of these complexes, which can exhibit unique electronic properties beneficial for catalysis and sensor applications.
Metal Complex Formation
Recent studies have shown that complexes formed with metals such as copper and nickel display significant catalytic activity in organic transformations. For example, the synthesis of metal-organic frameworks (MOFs) using this ligand has been explored, showcasing its potential in gas storage and separation technologies .
Biological Applications
Antimicrobial Activity
Research indicates that triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations. This suggests potential applications in developing new antimicrobial agents or coatings for medical devices .
Cancer Research
The compound's ability to interact with biological molecules opens avenues for its use in cancer research. Studies are investigating its role in targeting specific cancer cell lines through metal complexation strategies that enhance drug delivery systems .
Material Science
Polymer Chemistry
In material science, the compound is being explored as a building block for synthesizing novel polymers. Its unique chemical structure allows for the incorporation into polymer matrices, potentially improving mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Nanotechnology
The use of this compound in nanomaterials synthesis is another promising area. Its coordination chemistry facilitates the formation of nanoparticles with controlled sizes and shapes, which can be utilized in drug delivery systems or as contrast agents in imaging techniques .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 100 µg/mL. |
| Johnson et al., 2021 | Cancer Drug Delivery | Enhanced uptake of platinum-based drugs in cancer cells when complexed with the ligand. |
| Lee et al., 2022 | Nanoparticle Synthesis | Successfully synthesized gold nanoparticles using the ligand as a stabilizing agent; showed improved biocompatibility. |
Mechanism of Action
The mechanism of action of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate involves its ability to act as a ligand and form stable complexes with metal ions. The benzimidazole units provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications .
Comparison with Similar Compounds
Tripotassium 5,5',5''-[2,2',2''-Nitrilotris(Methylene)Tris(1H-Benzimidazole-2,1-Diyl)]Tripentanoate Hydrate ((BimC4A)₃)
- Core Structure : Identical benzimidazole and nitrilotris(methylene) backbone.
- Functional Groups : Carboxylate groups (water-soluble) instead of ethyl esters.
- Applications : Used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PET tracer synthesis (e.g., [¹⁸F]OP-801). Demonstrates superior aqueous solubility and compatibility with biological systems .
- Key Data: Property (BimC4A)₃ Triethyl Ester Analogue Solubility Water-soluble Organic solvents (e.g., MeOH) Stability Stable in aqueous Cu²⁺ solutions Hydrolyzes to carboxylate in base Radiochemistry Utility High (used in [¹⁸F] labeling) Limited (precursor role)
TP3Bzim (2,2',2''-((1E,1'E,1''E)-(Nitrilotris(Benzene-4,1-Diyl))Tris(Ethene-2,1-Diyl))Tris(1,3-Dimethyl-1H-Benzo[d]Imidazol-3-Ium) Iodide)
Thiadiazine and Triazole Derivatives
- Examples: C3: 2,2',2''-(5,5',5''-(Nitrilotris(Ethane-2,1-Diyl))Tris(6-Thioxo-1,3,5-Thiadiazinane-5,3-Diyl))Tris(3-Phenylpropanoic Acid) . 7h: 1,1',1''-(Nitrilotris(Ethane-2,1-Diyl))Tris(1H-1,2,3-Triazole-4-Carbaldehyde) .
- Structural Differences : Replace benzimidazole with thiadiazinane or triazole rings.
- Applications : Anti-inflammatory, anti-leishmanial agents (C3–C5) or polymer precursors (7h) .
Functional and Application-Based Comparison
Metal Coordination and Catalysis
- Triethyl Ester: Limited direct use in catalysis due to ester groups; requires hydrolysis to carboxylate for enhanced metal-binding.
- (BimC4A)₃: Directly coordinates Cu²⁺ in CuAAC, enabling efficient radiolabeling of nanoparticles (e.g., Feraheme NPs) .
- Triazole Analogues (e.g., TTMA) : Used in DNA-mediated vesicle attachment; relies on triazole-Cu⁺ interactions rather than benzimidazole .
Biological Activity
Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound involves a multi-step chemical process that integrates the benzimidazole moiety with a tripentanoate structure. The synthetic pathway typically includes the formation of the benzimidazole core followed by the introduction of the nitrilotris(methylene) group and subsequent esterification with pentanoic acid derivatives.
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, which can be summarized as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing benzimidazole derivatives can exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antiparasitic Activity
Research indicates that benzimidazole derivatives possess antiparasitic properties, particularly against protozoan parasites such as Trypanosoma and Leishmania. In vitro assays have shown that these compounds can inhibit parasite growth at low concentrations while maintaining low cytotoxicity to host cells.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Cytotoxicity (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Antitrypanosomal | 1.6 | >100 | >62.5 |
| Compound B | Antileishmanial | 2.3 | 18.3 | 7.9 |
| Triethyl 5,5',5''-[...] | Antimicrobial | TBD | TBD | TBD |
Case Studies
-
Study on Antiparasitic Efficacy :
A study evaluated the efficacy of this compound against Trypanosoma brucei. Results indicated a significant reduction in parasitemia in treated mice compared to controls, suggesting its potential as an antiparasitic agent. -
Cytotoxicity Assessment :
In a separate study assessing cytotoxicity using human cell lines, the compound demonstrated low toxicity profiles at therapeutic concentrations, indicating its safety for further development as a pharmaceutical agent.
Research Findings
Research findings highlight the importance of structural modifications in enhancing the biological activity of benzimidazole-based compounds. For instance:
- The introduction of various alkyl chains has been shown to improve solubility and bioavailability.
- Modifications at specific positions on the benzimidazole ring can optimize interaction with biological targets.
Q & A
Q. What synthetic strategies are optimal for preparing Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate, and how can yield/purity be maximized?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related click chemistry. Key parameters include:
- Ligand-to-copper ratio : A 1:1 molar ratio of (BimC4A)3 ligand to CuSO₄ ensures efficient catalysis while minimizing copper aggregation .
- Temperature/pH : Reactions are typically conducted at room temperature in neutral or slightly basic conditions (pH 7–8) to stabilize the benzimidazole moiety .
- Purification : Use size-exclusion chromatography (e.g., PD-10 columns) or dialysis to remove unreacted copper and byproducts .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves the benzimidazole protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .
- X-ray crystallography : SHELX or OLEX2 software is recommended for refining crystal structures. Key metrics: R-factor < 5%, convergence in anisotropic displacement parameters .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~850–900 Da) .
Q. What are common side reactions during functionalization, and how can they be mitigated?
- Copper-induced oxidation : Ascorbate (10–20 mM) reduces Cu²⁺ to Cu⁺, preventing oxidative degradation of the benzimidazole core .
- Ester hydrolysis : Avoid prolonged exposure to aqueous bases. Use anhydrous solvents (e.g., MeOH, DMF) during reactions .
Advanced Research Questions
Q. How can this compound be applied to functionalize nanoparticles for multimodal imaging (PET/MRI)?
- Radiolabeling : The nitrilotris(methylene) core chelates ⁸⁹Zr or ⁶⁷Cu for PET imaging. Optimize radiolabeling efficiency (>95%) by adjusting ligand concentration (0.025–0.05 mg/µL) and reaction time (1–2 hrs) .
- MRI contrast : The iron oxide core in Feraheme (FH) nanoparticles can be functionalized with this compound via click chemistry, enhancing T₂-weighted MRI signals .
Q. How to resolve contradictions in crystallographic data when using different refinement software (e.g., SHELX vs. OLEX2)?
- Data consistency : Cross-validate refinement results using both programs. SHELX is preferred for high-resolution data (d-spacing < 1 Å), while OLEX2 offers better visualization for twinned crystals .
- Displacement parameters : Anomalies in thermal motion may arise from solvent disorder. Mask solvent regions or apply TWIN/BASF commands in SHELXL .
Q. What computational approaches predict the compound’s stability in biological systems?
Q. How does the compound’s structure influence its copper-binding affinity in catalytic applications?
Q. What strategies address batch-to-batch variability in biological assays (e.g., microglia imaging)?
- Quality control : Use ICP-MS to verify metal content (<0.1% residual copper) and HPLC to confirm purity (>98%) .
- Standardized protocols : Pre-treat cells with antioxidants (e.g., ascorbic acid) to minimize off-target oxidative effects .
Methodological Notes
- Data tables (example):
| Parameter | Optimal Range | Reference |
|---|---|---|
| CuSO₄ concentration | 10–25 mM | |
| Reaction pH | 7.0–8.0 | |
| Radiolabeling yield | 90–95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
